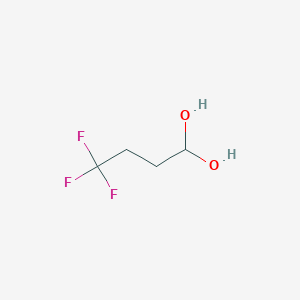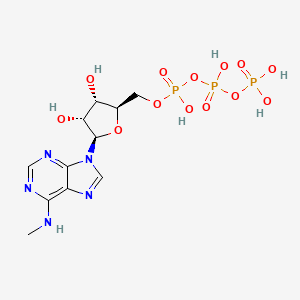
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted acetonitrile, the compound can be synthesized through a series of reactions including alkylation, formylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and catalysts may be employed to enhance reaction rates.
化学反応の分析
Types of Reactions
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 3-ethyl-5-carboxyl-4-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-ethyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the formyl group, which affects its reactivity and applications.
5-formyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the ethyl group, leading to different chemical properties.
3-ethyl-5-formyl-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which can influence its biological activity.
Uniqueness
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of all four functional groups, which confer a distinct set of chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-6(2)9(5-12)11-8(7)4-10/h5,11H,3H2,1-2H3 |
InChIキー |
GCZBNMGPABEGDW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


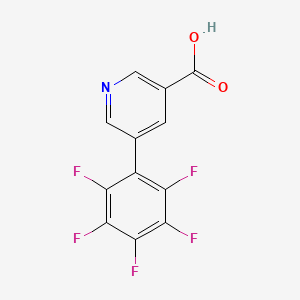

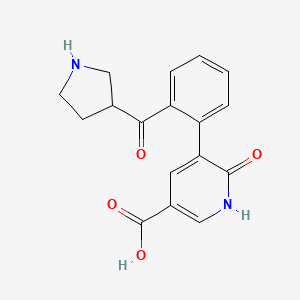
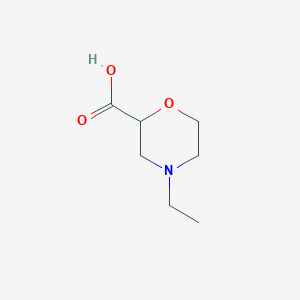
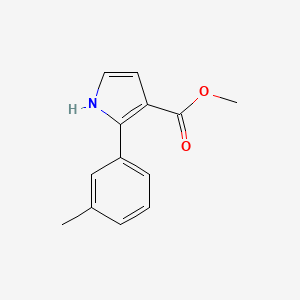
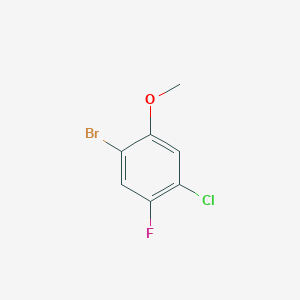
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
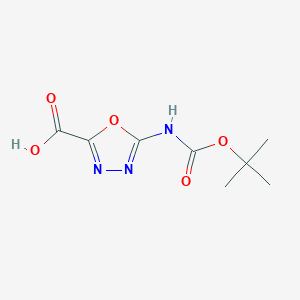
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
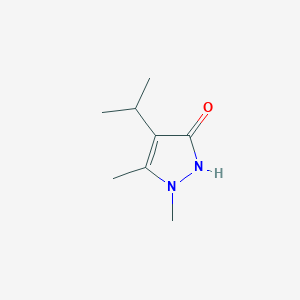
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)

